Pregnenolone methyl ether

Overview

Description

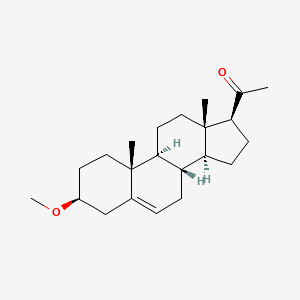

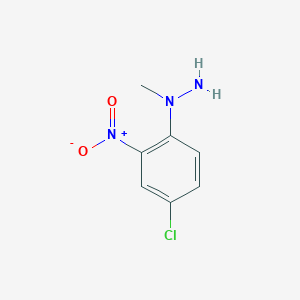

Pregnenolone methyl ether, also known as 3β-Methoxypregn-5-en-20-one or 3β-Methoxypregnenolone, is a synthetic neuroactive steroid and a derivative of pregnenolone . It interacts with microtubule-associated protein 2 (MAP2) in a similar manner to pregnenolone and is under development for potential clinical use for indications such as the treatment of brain and spinal cord injury and depressive disorders .

Synthesis Analysis

This compound was found to have a positive effect on CDKL5-related cellular and neuronal defects in vitro . It induces the open active conformation of CLIP170 and promotes the entry of MTs into dendritic spines in vitro .

Molecular Structure Analysis

The molecular formula of this compound is C22H34O2 . Its average mass is 330.504 Da and its monoisotopic mass is 330.255890 Da .

Chemical Reactions Analysis

This compound has been found to modify microtubule dynamics in live cells, increase neurite outgrowth, and change growth cone morphology in mouse cerebellar granule neuronal culture .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H34O2 . Its average mass is 330.504 Da and its monoisotopic mass is 330.255890 Da .

Scientific Research Applications

Metabolism Studies

Pregnenolone methyl ether (PME) has been studied in various metabolic contexts. For example, in neonatal porcine testis, pregnenolone metabolism was explored, identifying metabolites like 17-hydroxy- and 16α-hydroxypregnenolone, and dehydroepiandrosterone. The study highlighted the use of PME in differentiating pregnenolone and 16-dehydropregnenolone, previously indistinguishable by other methods (Kwan, Honour, & Gower, 1984).

Therapeutic Potential in Neurological Disorders

PME, a synthetic derivative of the neuroactive steroid pregnenolone, has been investigated for its therapeutic potential in major depressive disorders (MDDs) and CDKL5 deficiency disorder (CDD). Both conditions are characterized by defective microtubule (MT) dynamics, and PME has been found to positively affect the MT-binding of proteins and the state of MT acetylation, suggesting its utility in neuronal pathologies associated with MT defects (Barbiero, Bianchi, & Kilstrup-Nielsen, 2021).

Neurosteroid Modulation

Pregnenolone sulfate, a neurosteroid, enhances NMDA-gated currents in spinal cord neurons and modulates the balance between excitation and inhibition in the central nervous system. This modulation is significant for understanding the physiological roles of neurosteroids like pregnenolone sulfate and their potential therapeutic applications (Wu, Gibbs, & Farb, 1991).

Role in Cognitive Functions

Studies have also linked pregnenolone sulfate levels in the hippocampus with cognitive performances in aged rats. Lower levels of pregnenolone sulfate in the hippocampus were correlated with cognitive deficits, suggesting a role in maintaining cognitive abilities, possibly via interactions with central cholinergic systems (Vallée et al., 1997).

Synaptic Plasticity Modulation

Pregnenolone sulfate has been identified as a modulator of synaptic plasticity, particularly influencing excitatory N-methyl-D-aspartate receptor (NMDAR)-mediated synaptic transmission. This modulation is significant for understanding the physiological roles of neurosteroids in learning and memory (Smith, Gibbs, & Farb, 2014).

Steroidogenesis and Cholesterol Metabolism

Studies have explored the role of pregnenolone in steroidogenesis, particularly in adrenal mitochondria. Pregnenolone synthesis from cholesterol has been investigated, providing insights into the mechanisms of steroid hormone production and the effects of various factors like oxygen and GTP on these processes (Stevens et al., 1984; Xu et al., 1989).

Potential in Treating Schizophrenia

Emerging evidence suggests that pregnenolone could be a novel therapeutic candidate in schizophrenia. Its effects on neurogenesis, neuroprotection, and modulation of neurotransmission systems like GABA and NMDA receptors indicate its potential in ameliorating symptoms of schizophrenia (Marx et al., 2011).

Enhancement of Glutamate Transmission

Pregnenolone sulfate enhances glutamate transmission in rat hippocampal slices, suggesting its role in modulating glutamate release, which is critical for understanding its effects on neural function and potential therapeutic applications (Partridge & Valenzuela, 2001).

Promnesiant Activity

Pregnenolone sulfate and its synthetic enantiomer have been shown to have promnesiant activity, influencing memory function in rats and mice. This highlights its potential in cognitive enhancement and therapeutic applications in memory-related disorders (Akwa et al., 2001).

Augmentation of NMDA Receptor Mediated Increases in Intracellular Ca2+

Pregnenolone sulfate has been found to augment NMDA receptor-mediated increases in intracellular Ca2+ in cultured rat hippocampal neurons, indicating its potential role in enhancing excitatory neurotransmission and modulating neural plasticity (Irwin et al., 1992).

Pregnenolone in Schizophrenia-Like Behavior

Pregnenolone has been studied in a mouse model for schizophrenia, where it was found to rescue schizophrenia-like behavior. This supports the potential use of pregnenolone in treating schizophrenia and related cognitive deficits (Wong et al., 2012).

Mechanism of Action

Mode of Action

PME, like PREG, positively affects the MT-binding of MAP2 and the plus-end tracking protein CLIP170 , both of which are found to be deregulated in certain pathologies . PME influences the state of MT acetylation, a deregulation often associated with neurological abnormalities .

Biochemical Pathways

PME, as a synthetic derivative of PREG, is involved in the steroid-synthetic pathway. PREG can be converted into progesterone by HSD3B (3β-hydroxysteroid dehydrogenase), to pregnenolone sulfate by SULT (sulfotransferase), or to dehydroepiandrosterone by CYP17 (steroid 17α-monooxygenase) followed by other enzymes .

Result of Action

PME has been shown to modify microtubule dynamics in live cells, increase neurite outgrowth, and change growth cone morphology in mouse cerebellar granule neuronal culture . Furthermore, PME promotes the formation of stable microtubule tracks in zebrafish developing cerebellar axons . These actions suggest that PME could have a beneficial effect in major depressive disorders (MDDs) and in CDKL5 deficiency disorder (CDD), two pathologies that are joint by defective MT dynamics .

Future Directions

Pregnenolone methyl ether has shown potential in the treatment of major depressive disorders (MDDs) and CDKL5 deficiency disorder (CDD), two pathologies that are joint by defective MT dynamics . More research is needed to fully understand the signaling pathways connected to this compound in the brain and the mechanisms that underlie its activities .

properties

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQOQHAMHMMNE-BIBIXIOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304765 | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511-26-2 | |

| Record name | (3β)-3-Methoxypregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for Pregnenolone methyl ether (PME) in treating neurological disorders?

A1: PME, a synthetic derivative of the neuroactive steroid pregnenolone, appears to exert its therapeutic effects by targeting microtubules (MTs) within neurons. [, ] MTs are essential for neuronal development and function, and their dynamics are regulated by microtubule-associated proteins (MAPs) and post-translational modifications of tubulin. [] Research suggests that PME positively influences the binding of MAP2 and CLIP170, two proteins crucial for MT stability and dynamics, respectively. [, ] Dysregulation of these proteins is implicated in various neurological disorders, including major depressive disorder (MDD) and CDKL5 deficiency disorder (CDD). [, ] PME also appears to modulate MT acetylation, a modification often disrupted in neurological abnormalities. [] This targeted action on MTs may underlie PME's potential therapeutic benefits in these conditions.

Q2: How does the structure of this compound (PME) differ from its parent compound, pregnenolone, and what impact does this have on its therapeutic potential?

A2: this compound is a synthetic derivative of pregnenolone where a methyl group replaces the hydrogen atom at the 3β-hydroxyl group of the pregnenolone molecule. This modification prevents PME from being metabolized into other downstream steroid molecules, unlike pregnenolone. [] Consequently, PME exhibits greater specificity in its action, focusing primarily on MT-related mechanisms. This targeted effect makes PME a potentially more attractive candidate for therapeutic development in neurological disorders linked to MT dysfunction. []

Q3: What preclinical evidence supports the potential of this compound (PME) as a treatment for CDKL5 deficiency disorder (CDD)?

A3: Studies using Cdkl5-knockout mice, a model for CDD, demonstrate PME's potential therapeutic benefits. [, ] CDD is characterized by impaired neuronal development and function, leading to severe intellectual disability and epilepsy. [] Research shows that PME administration to these mice improves hippocampal-dependent behavior, a key indicator of cognitive function. [] Furthermore, PME appears to restore spine maturation in the hippocampus, a process crucial for synaptic plasticity and learning. [] These findings suggest that PME may have disease-modifying potential in CDD by addressing the underlying neuronal deficits.

Q4: What makes this compound (PME) a potentially interesting candidate for treating treatment-resistant depression (TRD)?

A4: Preclinical studies suggest that PME might hold promise for treating TRD. [] Traditional antidepressants, like selective serotonin reuptake inhibitors (SSRIs), often prove ineffective in TRD. [] Studies utilizing Wistar Kyoto (WKY) rats, a model for TRD, have shown that PME, unlike fluoxetine (an SSRI), demonstrates antidepressant efficacy in the forced swimming test. [] This finding, coupled with PME's distinct mechanism of action targeting MTs, suggests its potential as an alternative treatment approach for TRD, a condition where current therapeutic options remain limited.

Q5: Have any potential biomarkers been identified to monitor this compound (PME) treatment efficacy in preclinical models?

A5: Research suggests that plasma levels of acetylated α-tubulin (Acet-Tub) may serve as a potential biomarker for both PME and ketamine's antidepressant efficacy. [] Studies in WKY rats, a model for TRD, demonstrated increased Acet-Tub levels compared to control rats. [] Interestingly, PME administration, when showing antidepressant effects, was associated with a decrease in these elevated Acet-Tub levels. [] This correlation between PME's therapeutic action and Acet-Tub modulation suggests that this readily accessible biomarker could be valuable in monitoring treatment response and potentially predicting therapeutic efficacy in future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

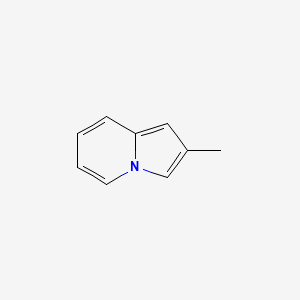

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)

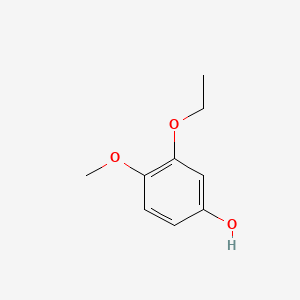

![[4-[Acetyl(ethyl)amino]phenyl] acetate](/img/structure/B1618387.png)